Rhein-8-glucoside

Descripción general

Descripción

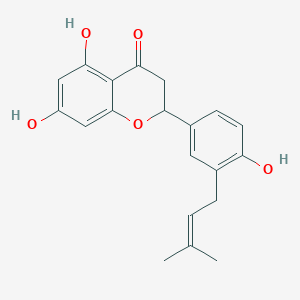

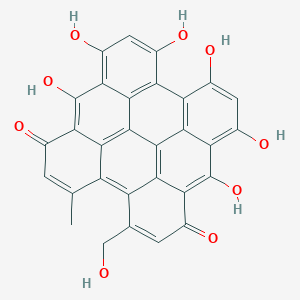

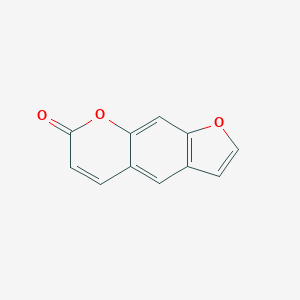

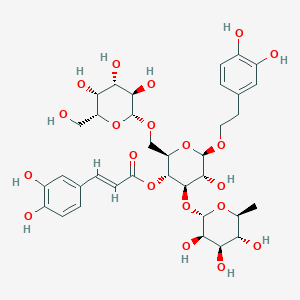

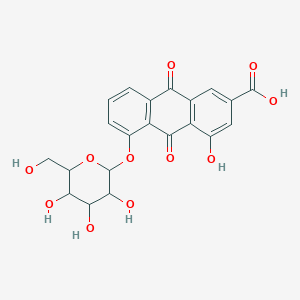

Rhein-8-glucoside is a natural product found in Rheum palmatum and Senna alexandrina . It is an anthraquinone glycoside and its molecular formula is C21H18O11 . It has been found to increase the rate of sennoside A metabolism by mouse intestinal bacteria in vitro .

Molecular Structure Analysis

The molecular structure of Rhein-8-glucoside is characterized by its molecular formula C21H18O11 . The IUPAC name for Rhein-8-glucoside is 4-hydroxy-9,10-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid .Chemical Reactions Analysis

Rhein-8-glucoside has been found to increase the rate of sennoside A metabolism by mouse intestinal bacteria in vitro . More research is needed to fully understand the chemical reactions involving Rhein-8-glucoside.Physical And Chemical Properties Analysis

Rhein-8-glucoside has a molecular weight of 446.4 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Application in Dental Health

Specific Scientific Field

Summary of the Application

Rhein-8-glucoside has been studied for its effects on the biofilm formation of Streptococcus mutans, a primary etiological agent of dental caries .

Methods of Application or Experimental Procedures

The study investigated the effects of Rhein-8-glucoside on the development of S. mutans biofilms. Growth curves were generated, and biofilm oxygen sensitivity was detected after Rhein-8-glucoside treatment. The expression levels of luxS, brpA, ffh, recA, nth, and smx were analyzed by real-time PCR .

Results or Outcomes

Rhein-8-glucoside could significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner. In Rhein-8-glucoside-treated biofilms, the expression levels of luxS, brpA, ffh, recA, nth, and smx were all decreased .

Application in Kidney Health

Specific Scientific Field

Summary of the Application

Rhein-8-glucoside has been studied for its nephroprotective effects, which it exerts mainly through decreasing hypoglycemic and hypolipidemic, playing anti-inflammatory, antioxidant and anti-fibrotic effects and regulating drug-transporters .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the available literature .

Results or Outcomes

Rhein-8-glucoside has shown potential in protecting the kidneys. However, it also has potential kidney toxicity in case of large dosages and long use times .

Application in Gastrointestinal Health

Specific Scientific Field

Summary of the Application

Rhubarb, which contains Rhein-8-glucoside, has been used in traditional Chinese medicine to treat various gastrointestinal disorders .

Results or Outcomes

Rhubarb has been suggested to exert effects such as eliminating heat, purging fire, cooling blood, dispersing blood stasis, dredging collateral antidotal and purgative effects, used to treat constipation and other diseases .

Application in Diabetes Management

Specific Scientific Field

Summary of the Application

Rhein-8-glucoside has been studied for its potential in improving diabetic nephropathy and lipid disorders .

Results or Outcomes

Rhein-8-glucoside has shown potential in improving diabetic nephropathy and lipid disorders .

Application in Treating Acute Organophosphorus Pesticide Poisoning

Specific Scientific Field

Summary of the Application

Rhubarb, which contains Rhein-8-glucoside, has been used in traditional Chinese medicine to treat acute organophosphorus pesticide poisoning .

Results or Outcomes

Rhubarb has been suggested to exert effects such as eliminating heat, purging fire, cooling blood, dispersing blood stasis, dredging collateral antidotal and purgative effects, used to treat acute organophosphorus pesticide poisoning .

Application in Treating Acute Ischemic Stroke

Specific Scientific Field

Summary of the Application

Rhein-8-glucoside has been studied for its potential in treating acute ischemic stroke .

Results or Outcomes

Rhein-8-glucoside has shown potential in treating acute ischemic stroke .

Safety And Hazards

Propiedades

IUPAC Name |

4-hydroxy-9,10-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30)/t12-,16-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-HTRBZNBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307243 | |

| Record name | Rhein 8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhein-8-glucoside | |

CAS RN |

34298-86-7 | |

| Record name | Rhein 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34298-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhein 8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.